molecular formula C19H19BrN4O2 B5169597 1-(3-BROMOPHENYL)-3-[4-(2-PYRIDYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE

1-(3-BROMOPHENYL)-3-[4-(2-PYRIDYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B5169597
M. Wt: 415.3 g/mol
InChI Key: SOUGVHUCNNLJER-UHFFFAOYSA-N
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Description

1-(3-BROMOPHENYL)-3-[4-(2-PYRIDYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a bromophenyl group, a pyridyl-substituted piperazine, and a dihydropyrrole-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-BROMOPHENYL)-3-[4-(2-PYRIDYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the bromophenyl intermediate: This can be achieved through bromination of a phenyl precursor.

    Synthesis of the pyridyl-substituted piperazine: This step involves the reaction of pyridine with piperazine under specific conditions.

    Coupling reactions: The bromophenyl intermediate is then coupled with the pyridyl-substituted piperazine.

    Formation of the dihydropyrrole-dione core: This involves cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, high-pressure reactors, and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

1-(3-BROMOPHENYL)-3-[4-(2-PYRIDYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as Grignard reagents or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-BROMOPHENYL)-3-[4-(2-PYRIDYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-CHLOROPHENYL)-3-[4-(2-PYRIDYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE: Similar structure with a chlorine atom instead of bromine.

    1-(3-FLUOROPHENYL)-3-[4-(2-PYRIDYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 1-(3-BROMOPHENYL)-3-[4-(2-PYRIDYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE can impart unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity.

Properties

IUPAC Name

1-(3-bromophenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN4O2/c20-14-4-3-5-15(12-14)24-18(25)13-16(19(24)26)22-8-10-23(11-9-22)17-6-1-2-7-21-17/h1-7,12,16H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUGVHUCNNLJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)Br)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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